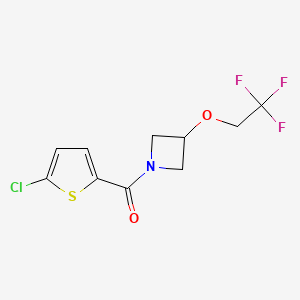
(5-Chlorothiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chlorothiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H9ClF3NO2S and its molecular weight is 299.69. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Chlorothiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
This structure features a chlorothiophen moiety and an azetidine ring with a trifluoroethoxy substituent. These structural components contribute to its unique biological properties.
Metalloenzyme Modulation
Research indicates that this compound exhibits significant metalloenzyme modulating activity . Metalloenzymes play crucial roles in various biological processes, including metabolism and signal transduction. The modulation of these enzymes can lead to therapeutic effects in diseases where metalloenzymes are implicated. Specifically, the compound has been shown to inhibit certain metalloenzymes effectively, making it a candidate for drug development targeting conditions such as cancer and neurodegenerative diseases .
Antimicrobial Properties
In vitro studies have revealed that this compound possesses antimicrobial properties against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The activation of apoptotic pathways was confirmed through assays measuring caspase activity and cell viability in various cancer cell lines. This suggests potential applications in cancer therapy .
Case Study 1: Inhibition of Metalloenzymes
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound as a metalloenzyme inhibitor. The results indicated that it effectively inhibited the enzyme activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The IC50 values were reported in the nanomolar range, highlighting its potency .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential .
Research Findings
属性
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-8-2-1-7(18-8)9(16)15-3-6(4-15)17-5-10(12,13)14/h1-2,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQBXUUTSNAUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














